molecular formula C11H13NS B13350264 2-(Benzo[b]thiophen-5-yl)propan-1-amine

2-(Benzo[b]thiophen-5-yl)propan-1-amine

Cat. No.: B13350264
M. Wt: 191.29 g/mol
InChI Key: BATXGQKWTOFKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[b]thiophen-5-yl)propan-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of compounds known as (2-aminopropyl)benzo[b]thiophenes (APBTs), which are recognized for their potential central nervous system (CNS) activity . These compounds are structurally related to other psychoactive substance classes, positioning them as valuable tools for investigating structure-activity relationships (SAR) in the design of novel pharmacologically active agents . The benzo[b]thiophene scaffold is a privileged structure in drug discovery. Research into structurally related compounds has demonstrated that this core can be incorporated into molecules with potent biological effects, including broad-spectrum antiseizure and antinociceptive (pain-blocking) properties in preclinical models . Furthermore, historical patents indicate that various benzo[b]thiophene derivatives have been investigated for their beta-adrenergic blocking activity, highlighting the versatility and therapeutic relevance of this heterocyclic system . The specific substitution pattern of this compound makes it a key intermediate for researchers exploring new chemical entities for potential applications in neurology and pharmacology. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)propan-1-amine

InChI

InChI=1S/C11H13NS/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-6,8H,7,12H2,1H3

InChI Key

BATXGQKWTOFKRF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structure, corroborating the information obtained from NMR spectroscopy. While general fragmentation patterns for aminopropyl-benzo[b]thiophene isomers have been discussed in the literature, specific HRMS data for 2-(Benzo[b]thiophen-5-yl)propan-1-amine is not available.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of Benzo[b]thiophene-Amine Isomers

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. For (2-aminopropyl)benzo[b]thiophene (APBT) isomers, including this compound, EI-MS reveals characteristic fragmentation pathways. nih.gov

The EI mass spectra of the underivatized APBT isomers typically show weak molecular ions, which is a common feature for compounds that fragment readily. nih.gov The most prominent feature in the spectra is the base peak, which appears at a mass-to-charge ratio (m/z) of 44. nih.gov This peak corresponds to the formation of a stable iminium ion, [CH3CH=NH2]+, resulting from α-cleavage of the C-C bond adjacent to the nitrogen atom—a hallmark fragmentation for primary amines with a propan-2-amine side chain. nih.govlibretexts.orgdocbrown.info

Table 1: Characteristic EI-MS Fragmentation Ions for (2-Aminopropyl)benzo[b]thiophene Isomers
m/zProposed Ion Structure/FragmentSignificanceReference
[M]+Molecular IonConfirms molecular weight; often weak intensity. nih.gov
44[CH3CH=NH2]+ (Iminium ion)Base peak; characteristic of the propan-2-amine side chain via α-cleavage. nih.gov
147[C8H5S]+Fragment of the benzo[b]thiophene nucleus. nih.gov
148[C8H6S]+•Represents the benzo[b]thiophene nucleus, possibly from loss of vinylamine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, identification, and purity assessment of chemical compounds in complex mixtures. nih.gov For this compound and its isomers, LC-MS provides both chromatographic retention time data for separation and mass spectral data for confirmation of identity. nih.gov

A typical LC-MS analysis for APBT isomers employs a reversed-phase column, such as a Kinetex F5, coupled to an electrospray ionization (ESI) mass spectrometer. nih.gov ESI is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]+, which allows for unambiguous determination of the molecular weight. nih.govrsc.org For instance, analysis of APBT isomers in ESI positive mode would show a strong signal corresponding to the protonated molecule. nih.gov

The chromatographic component of the method is crucial for separating the various positional isomers, which, as noted, can be difficult to distinguish by mass spectrometry alone. nih.gov A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid can achieve effective separation. nih.gov This technique is highly sensitive and can be used to quantify the purity of a sample by comparing the peak area of the main component to that of any impurities. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically analyzed as a hydrochloride salt in the solid phase, provides a unique fingerprint based on its vibrational modes. nih.gov

The spectrum can be interpreted by identifying characteristic absorption bands. The presence of the primary amine group is confirmed by N-H stretching vibrations, which typically appear in the 3400-3250 cm⁻¹ region. As a hydrochloride salt, the protonated amine function (-NH3+) would show broad absorptions in the 3000-2500 cm⁻¹ range. The aromatic benzo[b]thiophene core gives rise to several distinct bands: C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). iosrjournals.org Aromatic C=C ring stretching vibrations produce a series of peaks in the 1600-1450 cm⁻¹ region. iosrjournals.orgresearchgate.net The C-S stretching vibration within the thiophene (B33073) ring can be identified in the 850-600 cm⁻¹ range. iosrjournals.org Aliphatic C-H stretching from the propyl side chain will appear in the 3000-2850 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3400-3250N-H StretchPrimary Amine (-NH2) nih.goviosrjournals.org
3100-3000C-H StretchAromatic Ring iosrjournals.org
3000-2850C-H StretchAliphatic (Propyl Chain) iosrjournals.org
1600-1450C=C StretchAromatic Ring researchgate.net
850-600C-S StretchThiophene Ring iosrjournals.org

X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

While X-ray diffraction has been successfully applied to determine the structures of various benzo[b]thiophene derivatives, specific crystallographic data for this compound is not widely available in published literature. nih.govresearchgate.net However, the application of this technique would be invaluable. It could confirm the substitution pattern on the benzo[b]thiophene ring and determine the preferred conformation of the flexible propan-1-amine side chain. For a chiral molecule, X-ray diffraction of a salt with a suitable chiral counter-ion could be used to determine the absolute configuration of its stereocenters.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of pharmaceutical and chemical substances, as well as for isolating them from reaction mixtures. These techniques are particularly crucial for separating the positional isomers of (2-aminopropyl)benzo[b]thiophene, which often exhibit very similar spectroscopic properties. nih.gov

A validated HPLC method for APBT isomers has been developed utilizing a reversed-phase column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid, at a flow rate of 300 μL/min. nih.gov Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically monitored by a UV detector or a mass spectrometer.

UPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (typically <2 μm) and higher operating pressures. unipd.it This results in significantly improved resolution, faster analysis times, and greater sensitivity, making it an ideal technique for high-throughput purity screening and challenging separations of closely related isomers or impurities. unipd.it

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the definitive identification and purity assessment of volatile and semi-volatile compounds such as this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. In the context of analyzing this compound, GC-MS provides critical information on the compound's retention time, which is characteristic under a specific set of chromatographic conditions, and its mass spectrum, which serves as a molecular fingerprint.

The process begins with the introduction of a volatilized sample into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase, utilizing an inert carrier gas like helium or nitrogen. As the sample travels through the column, its components are separated based on their boiling points and interactions with the stationary phase. This compound, with its specific physicochemical properties, will exhibit a characteristic retention time under defined analytical conditions, allowing for its separation from impurities, starting materials, or byproducts.

Upon elution from the GC column, the separated molecules enter the mass spectrometer's ion source, where they are typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The pattern of these fragment ions is reproducible and characteristic of the molecule's structure.

For the (2-aminopropyl)benzo[b]thiophene (APBT) series of isomers, including this compound, the electron ionization mass spectra are expected to show a weak molecular ion peak. nih.gov The fragmentation is dominated by cleavage of the propan-2-amine side chain. A characteristic and typically the most abundant peak (base peak) observed is the iminium ion at a mass-to-charge ratio (m/z) of 44. nih.govdocbrown.info This fragment is a hallmark of compounds containing a propan-2-amine moiety. nih.govdocbrown.info

Further fragmentation involves the benzo[b]thiophene nucleus. Key fragments are observed at m/z 147 and 148. nih.gov The ion at m/z 147 likely corresponds to the benzothiopyrilium species, while the m/z 148 ion could originate from the molecular ion through ring expansion or the loss of vinylamine. nih.gov The presence of these ions confirms the integrity of the benzo[b]thiophene ring system within the analyzed molecule.

The detailed mass spectral data, including the relative abundances of these key fragments, provides an unambiguous confirmation of the identity of this compound. Furthermore, the purity of the sample can be ascertained by the absence of peaks corresponding to other compounds in the total ion chromatogram.

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

ParameterValue/Description
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 191 (Expected to be of low abundance)
Base Peak m/z 44 (Iminium ion from the propan-2-amine side chain) nih.govdocbrown.info
Major Fragments m/z 147 (Benzothiopyrilium ion) nih.gov
m/z 148 (Fragment from the benzo[b]thiophene nucleus) nih.gov
Significance Confirmation of the propan-2-amine side chain and the benzo[b]thiophene core structure. nih.gov

Computational and Theoretical Investigations of 2 Benzo B Thiophen 5 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.gov It is widely employed to investigate the structural and electronic properties of organic molecules, including those with heterocyclic systems like benzothiophene (B83047). nih.govscienceopen.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-(Benzo[b]thiophen-5-yl)propan-1-amine, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain this stable geometry. nih.gov

Conformational analysis is particularly important for this molecule due to the flexible propan-1-amine side chain. The rotation around the single bonds allows the molecule to adopt various spatial arrangements (conformers). A potential energy surface scan, which involves systematically rotating key dihedral angles, can identify the global minimum energy conformer and other low-energy stable conformers. nih.gov This analysis helps understand the molecule's preferred shape, which influences its interactions with other molecules. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be precisely calculated. nih.gov

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Length C-S (Thiophene)1.75 Å
C-N (Amine)1.47 Å
C=C (Aromatic)1.39 - 1.42 Å
C-H (Amine)1.02 Å
Bond Angle C-S-C (Thiophene)92.1°
H-N-H (Amine)107.5°
C-C-N (Side Chain)110.2°

Note: The data in this table is hypothetical, based on typical values from DFT calculations for structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, particularly on the sulfur atom and the fused benzene (B151609) ring. The LUMO would likely be distributed across the aromatic system and the side chain.

ParameterCalculated Value (eV)
HOMO Energy -5.85 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap (ΔE) 4.90 eV

Note: The data in this table is hypothetical, based on typical values from DFT calculations for structurally similar compounds.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich or electron-poor. This analysis is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. researchgate.net

For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the electronegative nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atoms of the amine group (N-H). These sites are prone to nucleophilic attack.

Neutral Potential (Green): Regions corresponding to the carbon-hydrogen bonds of the aromatic ring and the alkyl chain.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. researchgate.net

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for this compound would help in assigning the signals in an experimental spectrum. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, improving the agreement with experimental spectra. researchgate.net This allows for the identification of characteristic functional group vibrations, such as N-H stretching in the amine and C-S stretching in the thiophene ring.

ParameterPredicted Value
¹H NMR Chemical Shift Aromatic Protons: 7.2 - 8.0 ppm
Amine (NH₂) Protons: 1.5 - 2.5 ppm (broad)
Alkyl (CH, CH₂, CH₃) Protons: 1.2 - 3.5 ppm
¹³C NMR Chemical Shift Aromatic Carbons: 120 - 145 ppm
Alkyl Carbons: 15 - 55 ppm
Key IR Frequencies N-H Stretch: 3300 - 3400 cm⁻¹
Aromatic C-H Stretch: 3050 - 3150 cm⁻¹
Aliphatic C-H Stretch: 2850 - 2980 cm⁻¹

Note: The data in this table is hypothetical, based on typical values from DFT calculations for structurally similar compounds.

Quantum Chemical Descriptors for Reactivity and Stability

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity and stability. mdpi.com These descriptors, based on conceptual DFT, provide a quantitative framework for understanding chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η). Soft molecules are more polarizable and reactive. nih.gov

These descriptors are crucial for comparing the reactivity of different molecules within a series and for understanding their potential interactions in a biological or chemical system.

DescriptorFormulaCalculated Value
Electronegativity (χ) -(EHOMO + ELUMO)/23.40 eV
Chemical Hardness (η) (ELUMO - EHOMO)/22.45 eV
Global Softness (S) 1/2η0.204 eV⁻¹

Note: The data in this table is hypothetical, based on the energy values from the FMO table.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net

For this compound, theoretical studies could be used to explore various reactions, such as electrophilic aromatic substitution. For instance, the bromination of the benzothiophene ring could be modeled. researchgate.net DFT calculations would identify the most likely site of substitution by comparing the activation energies for attack at different positions on the ring. The calculations would involve locating the transition state structures for each pathway and confirming them through frequency analysis. This approach provides a deep, quantitative understanding of reaction selectivity and kinetics that can be difficult to obtain solely through experimental means.

Transition State Analysis and Energy Barriers

Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods are pivotal in elucidating the high-energy, transient structures known as transition states. For this compound, several types of reactions can be envisaged, including electrophilic substitution on the benzothiophene ring and reactions involving the primary amine group.

Theoretical investigations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, can map the potential energy surface of a reaction. This process involves identifying the structures of the reactants, products, and, crucially, the transition state that connects them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For instance, in a hypothetical electrophilic aromatic substitution reaction on the benzothiophene ring of this compound, computational analysis would model the approach of an electrophile to different positions on the aromatic system. The calculations would reveal the preferred site of attack by comparing the energy barriers for the formation of the sigma complex (the arenium ion intermediate) at each position.

A typical output from such a computational study would be a table of calculated energy barriers for different reaction pathways. While specific data for the target molecule is not available, an illustrative example of what such a data table might look like is presented below.

Reaction PathwayCalculated Activation Energy (kcal/mol)
N-alkylation of the amine25.3
Electrophilic substitution at C418.7
Electrophilic substitution at C722.1

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Kinetic Isotope Effect (KIE) Predictions and Experimental Correlation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. Theoretical calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state in their normal and isotopically labeled forms.

For this compound, a primary deuterium (B1214612) KIE (kH/kD) would be expected for reactions involving the cleavage of a C-H bond on the propanamine side chain, for example, in an oxidation reaction. Computational models can calculate the zero-point vibrational energies (ZPVE) for the C-H and C-D bonds in the ground state and the transition state. A significant decrease in the vibrational frequency of this bond upon reaching the transition state leads to a kH/kD value greater than 1, indicating that this bond is being broken in the rate-determining step.

Secondary KIEs can also be predicted. For instance, in a nucleophilic substitution reaction at the benzylic position, replacing the hydrogen atoms on the adjacent carbon with deuterium could lead to a small but measurable secondary KIE, providing further details about the transition state geometry.

The correlation of predicted KIEs with experimental data is a robust method for validating a proposed reaction mechanism. However, in the absence of experimental studies on this compound, theoretical predictions remain a valuable tool for postulating mechanistic details. An example of a table presenting predicted KIEs is shown below.

Isotopic Substitution PositionPredicted KIE (kH/kD)Implication
α-carbon of the amine1.15Change in hybridization at the transition state
Amine N-H3.5Proton transfer in the rate-determining step

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible.

MD simulations can explore the conformational landscape by solving Newton's equations of motion for the atoms in the molecule. By simulating the molecule in a solvent, such as water, these simulations can also capture the influence of the environment on conformational preferences. The results of an MD simulation can be analyzed to identify the most stable conformers and the energy barriers between them.

The conformational landscape of this compound would be determined by the rotation around the C-C bonds of the propanamine side chain and the bond connecting the side chain to the benzothiophene ring. The analysis would likely reveal several low-energy conformers stabilized by specific intramolecular interactions or solvent interactions. Understanding the accessible conformations is crucial as it can influence the molecule's ability to bind to biological targets.

The findings from a molecular dynamics study are often presented in terms of the population of different conformational states or as a Ramachandran-like plot showing the distribution of dihedral angles. An example of a data table summarizing such findings is provided below.

ConformerKey Dihedral Angle(s) (°)Relative Population (%) in Water
Gauche~6045
Anti~18035
Eclipsed (transient)~0, ~120&lt;1

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Molecular Interactions and Mechanistic Studies in Vitro Biochemical Focus

Ligand-Receptor Binding Studies of Benzo[b]thiophene-Amine Analogs

The benzo[b]thiophene scaffold is a core component of various ligands designed to interact with serotonergic systems. In vitro studies have been crucial in elucidating the binding affinities and potential modes of action of these analogs at several key serotonin (B10506) receptors and the serotonin transporter (SERT).

Radioligand binding assays using isolated receptors are fundamental to determining the affinity of a compound for its target. Studies on various benzo[b]thiophene analogs have demonstrated a range of affinities for serotonin receptors, particularly the 5-HT1A and 5-HT7R subtypes, as well as the serotonin transporter (SERT).

(2-Aminopropyl)benzo[b]thiophene (APBT) isomers, which are structural analogs of the subject compound, have been shown to bind to human 5-HT2A and 5-HT2C receptors with affinities in the range of 196–461 nM. Notably, the 5-APBT isomer, which corresponds to 2-(Benzo[b]thiophen-5-yl)propan-1-amine, displayed a binding affinity (Ki) of 461 nM at the 5-HT2A receptor and 264 nM at the 5-HT2C receptor. These isomers also act as potent, full agonists at these receptor subtypes. Furthermore, these compounds induce transporter-mediated substrate release and promote an inward-facing conformation of SERT, indicating a substrate-type interaction with the transporter. mdpi.com

Other research into different benzo[b]thiophene derivatives has identified compounds with notable affinity for 5-HT1A and 5-HT7 receptors. For instance, certain sulfonamide derivatives have shown significant affinity for the 5-HT7 receptor, with some compounds displaying pKi values as high as 6.58. nih.gov The affinity for the 5-HT1A receptor was also evaluated for these compounds, with pKi values ranging from 5.5 to 7.3. nih.gov In a separate study, a series of benzo[b]thiophen-2-yl-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with the most promising analog showing a micromolar affinity (Ki = 2.30 μM). nih.gov

Compound AnalogTargetBinding Affinity (Ki or pKi)
5-APBT (analog)5-HT2AKi = 461 nM
5-APBT (analog)5-HT2CKi = 264 nM
Benzo[b]thiophene Sulfonamide Analog (9c)5-HT7RpKi = 6.58
Benzo[b]thiophene Sulfonamide Analog (8j)5-HT1ApKi = 7.3
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e)5-HT1AKi = 2.30 µM

To complement experimental binding data, molecular docking simulations are employed to predict the binding poses and key molecular interactions between ligands and their receptor targets. For benzo[b]thiophene derivatives targeting the 5-HT1A receptor, computational simulations have provided insights into the structural basis for their affinity. nih.gov

Docking studies on a series of benzo[b]thiophen-2-yl-propan-1-one derivatives within a homology model of the 5-HT1A receptor highlighted the importance of electrostatic interactions in explaining the observed binding affinities. nih.govnih.gov These simulations can help rationalize why certain substitutions on the benzo[b]thiophene ring or the amine moiety lead to higher or lower affinity, guiding the design of more potent and selective ligands. nih.gov The insights from these in-silico models underscore the potential binding site interactions that are suitable for receptor engagement. fsu.edunih.gov

Enzyme Inhibition Studies of Related Benzo[b]thiophene-Amine Scaffolds

The benzo[b]thiophene nucleus is also found in molecules designed to inhibit enzyme activity, particularly monoamine oxidases (MAOs), which are critical for the degradation of neurotransmitters like serotonin.

A series of synthesized 2-aroyl-benzo[b]thiophen-3-ol derivatives were evaluated in vitro for their inhibitory activity against the two human MAO isoforms, hMAO-A and hMAO-B. mdpi.comspandidos-publications.com These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). While many of the tested compounds in this particular series showed high selectivity for the MAO-B isoform, they were also tested against hMAO-A. fsu.edunih.govmdpi.com The inhibitory activities (IC50) were determined for each compound against both isoforms, allowing for the calculation of a selectivity index. spandidos-publications.com For instance, one of the most potent compounds against hMAO-A in the series (PM18) still displayed an IC50 in the micromolar range, indicating significantly weaker inhibition compared to its effect on hMAO-B. mdpi.com

Compound (Benzo[b]thiophen-3-ol scaffold)hMAO-A Inhibition (IC50, µM)hMAO-B Inhibition (IC50, µM)
PM1> 1001.58
PM4> 1000.015
PM1818.90.046
PM20> 1000.29

Data sourced from a study on benzo[b]thiophen-3-ol derivatives. mdpi.com

Interactions with Ion Channels (e.g., Neuronal Voltage-Sensitive Sodium Channels)

While the primary focus of research on benzo[b]thiophene-amine analogs has been on receptors and enzymes, some studies have explored the interaction of the broader benzothiophene (B83047) class with ion channels. Direct in vitro studies specifically detailing the interaction of this compound with neuronal voltage-sensitive sodium channels are not prominent in the available literature.

However, research on related structures provides evidence that the benzothiophene scaffold can modulate ion channel activity. A study investigating a chemical library for modulators of the epithelial sodium channel (ENaC) identified five compounds with a common benzothiophene or indole (B1671886) ring structure. These compounds were found to activate the human β subunit of the ENaC. Although ENaC is distinct from the voltage-gated sodium channels found in neurons, this finding demonstrates that the benzothiophene structure has the potential to interact with and modulate sodium channel function. Further research is required to determine if this activity extends to neuronal voltage-sensitive sodium channels.

Biochemical Characterization of Channel Modulation (In Vitro)

Research into the pharmacological effects of (2-Aminopropyl)benzo[β]thiophenes (APBTs), which are structural isomers of this compound, has provided valuable insights into their interaction with monoamine transporters. A study assessing the in vitro activity of these compounds in rat brain synaptosomes demonstrated their ability to inhibit the reuptake of key neurotransmitters. nih.gov

Specifically, the 5-substituted isomer, 5-(2-aminopropyl)benzo[β]thiophene (5-APBT), a close analog of the subject compound, has been shown to be a potent inhibitor of serotonin ([³H]5-HT) uptake, with a reported IC50 value of 32.9 nM. nih.gov This suggests a significant interaction with the serotonin transporter (SERT). The same study also reported IC50 values for 5-APBT against dopamine (B1211576) ([³H]DA) and norepinephrine (B1679862) ([³H]NE) transporters, which were found to be 213.8 nM and 464.6 nM, respectively. nih.gov These findings indicate a degree of selectivity for the serotonin transporter over the dopamine and norepinephrine transporters.

Furthermore, the study on APBTs revealed that these compounds act as full agonists at 5-HT2 receptor subtypes, as determined by calcium mobilization assays. nih.gov While direct electrophysiological studies on ion channel modulation by this compound are not extensively available, the agonism at 5-HT2 receptors, which are G-protein coupled receptors, suggests an indirect influence on ion channel activity through intracellular signaling cascades.

Table 1: In Vitro Monoamine Transporter Uptake Inhibition by 5-(2-aminopropyl)benzo[β]thiophene (5-APBT) in Rat Brain Synaptosomes nih.gov

TransporterIC50 (nM)
Serotonin (SERT)32.9
Dopamine (DAT)213.8
Norepinephrine (NET)464.6

Chemical Reactivity and Reaction Pathway Elucidation

The synthesis of this compound involves multi-step chemical transformations, with the formation of key intermediate species.

Investigation of Intermediate Species in Complex Chemical Transformations

While specific studies detailing the isolation and characterization of all intermediate species in the synthesis of this compound are limited, the general synthetic routes for aminopropyl-benzo[b]thiophenes provide a basis for understanding the likely reaction pathways and the types of intermediates involved. nih.gov

A common approach to the synthesis of such compounds involves the construction of the benzo[b]thiophene core, followed by the introduction of the aminopropyl side chain. The synthesis of the six positional isomers of (2-aminopropyl)benzo[b]thiophene (APBTs), including the 5-substituted isomer, has been described. nih.gov A generalized synthetic scheme for these compounds has been presented, which can be extrapolated to understand the formation of this compound. nih.gov

One potential synthetic pathway could involve a variation of the Pomeranz-Fritsch reaction, a well-established method for the synthesis of isoquinolines that can be adapted for thiophene-containing ring systems. wikipedia.orgchemistry-reaction.com In such a reaction, a key intermediate would be a Schiff base, formed by the condensation of a suitable benzaldehyde (B42025) derivative with an aminoacetal. chemistry-reaction.com Subsequent acid-catalyzed cyclization would then lead to the formation of the benzo[b]thiophene ring system.

In the context of synthesizing this compound, a plausible route would start with a substituted thiophene (B33073) derivative which is then used to construct the fused benzene (B151609) ring. Alternatively, a substituted benzene derivative can be used as a starting point to build the thiophene ring. The introduction of the propan-1-amine side chain can be achieved through various methods, such as the Henry reaction (nitroaldol reaction) with a suitable nitroalkane followed by reduction of the nitro group to an amine.

The investigation of these complex chemical transformations would involve the use of various analytical techniques to identify and characterize the transient intermediate species. These techniques could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of intermediates.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of intermediates.

Infrared (IR) Spectroscopy: To identify functional groups present in the intermediate molecules.

By studying the reaction kinetics and isolating key intermediates, a detailed understanding of the reaction mechanism can be achieved. For instance, in the synthesis of APBT isomers, detailed analytical characterization using GC-MS, LC-MS, NMR, and IR spectroscopy was performed to confirm the structures of the final products and, by extension, to infer the preceding intermediates. nih.gov

Table 2: Potential Intermediate Species in the Synthesis of this compound

Intermediate TypeDescription
Schiff BaseFormed from the condensation of an aldehyde and an amine; a key intermediate in reactions like the Pomeranz-Fritsch cyclization. chemistry-reaction.com
Nitroaldol AdductResulting from the Henry reaction between a benzothiophene aldehyde and a nitroalkane.
Nitro-substituted BenzothiopheneAn intermediate that can be reduced to the corresponding amine.

Structure Activity Relationship Sar Studies of 2 Benzo B Thiophen 5 Yl Propan 1 Amine Analogs

Impact of Substituent Modifications on Molecular Interactions and Biochemical Activity

Systematic modifications of the 2-(benzo[b]thiophen-5-yl)propan-1-amine scaffold have demonstrated that even subtle changes to the molecule can significantly alter its biochemical activity. Key areas of modification include the position of the aminopropyl chain on the benzo[b]thiophene ring and substitutions on the amine itself.

A significant study on (2-aminopropyl)benzo[b]thiophene (APBT) positional isomers, where the aminopropyl group was moved to each possible position (2, 3, 4, 5, 6, and 7) on the benzo[b]thiophene core, has provided a foundational understanding of the SAR for this class of compounds. nih.govnih.gov These isomers were evaluated for their ability to inhibit the reuptake of and promote the release of the monoamines serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).

The in vitro data from studies on rat brain synaptosomes show that all tested isomers are potent releasers of serotonin, with EC50 values in the nanomolar range. nih.gov The 5-APBT isomer, which is the focus of this article, is a potent releaser of both serotonin and dopamine. nih.gov The N-methylated analog of 5-APBT, known as 5-MAPBT, has also been investigated. wikipedia.org

The following table summarizes the monoamine release data for various positional isomers of APBT, providing a clear comparison of their potencies.

Table 1: Monoamine Release Potency (EC50 in nM) of (2-Aminopropyl)benzo[b]thiophene (APBT) Isomers in Rat Brain Synaptosomes. nih.gov

CompoundSerotonin (SERT) Release EC50 (nM)Dopamine (DAT) Release EC50 (nM)
3-APBT15.792.8
4-APBT36.918.1
5-APBT8.97.2
6-APBT15.417.0
7-APBT23.114.1

Furthermore, select isomers were evaluated for their binding affinity and functional activity at 5-HT2 receptor subtypes. 5-APBT demonstrated notable affinity and full agonism at 5-HT2A and 5-HT2C receptors, contributing to a psychedelic-like profile in animal models. nih.govnih.gov

Table 2: 5-HT2 Receptor Binding Affinities (Ki in nM) and Functional Agonist Potencies (EC50 in nM) of Selected APBT Isomers. nih.gov

Compound5-HT2A Binding Ki (nM)5-HT2A Agonist EC50 (nM)5-HT2C Binding Ki (nM)5-HT2C Agonist EC50 (nM)
3-APBT461480286509
5-APBT196128268114
6-APBT222241335206

These findings underscore that the position of the aminopropyl side chain is a critical determinant of the pharmacological activity of these compounds.

Stereochemical Considerations and Enantiomeric Effects on Molecular Recognition

Stereochemistry plays a crucial role in the interaction of chiral molecules with their biological targets. For compounds with a chiral center, such as this compound, the individual enantiomers can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and metabolism.

While the pharmacological studies on APBT isomers were conducted on racemic mixtures, the importance of enantioselectivity is well-established for structurally related psychoactive compounds. For instance, in the amphetamine class, the (S)-enantiomer is typically more potent as a central nervous system stimulant than the (R)-enantiomer.

The differential activity of enantiomers arises from the three-dimensional nature of receptor binding sites. One enantiomer may fit more snugly into the binding pocket, allowing for optimal interactions with key amino acid residues, while the other enantiomer may fit poorly or interact with different residues, leading to lower affinity or a different functional outcome (e.g., antagonism instead of agonism).

Although specific data on the enantiomers of this compound are not extensively available in the reviewed literature, it is highly probable that they would exhibit stereoselective activity at monoamine transporters and 5-HT receptors. Future research focusing on the chiral separation and pharmacological evaluation of the individual enantiomers is necessary to fully elucidate the SAR of this compound.

Scaffold Hopping and Bioisosteric Replacements within the Benzo[b]thiophene-Amine System

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties by modifying the core molecular structure while retaining the desired biological activity.

Within the benzo[b]thiophene-amine system, a form of intrasystem scaffold hopping is observed in the study of the six positional isomers of APBT. nih.govnih.gov Shifting the aminopropyl side chain to different positions on the benzo[b]thiophene ring can be considered a type of scaffold modification that probes the spatial requirements of the receptor binding sites. As the data in the tables above indicate, this has a profound impact on the activity and selectivity of the compounds.

A more classical example of bioisosteric replacement involves substituting the benzo[b]thiophene core with other heterocyclic systems. The benzo[b]thiophene moiety in these psychoactive substances is a bioisostere of the indole (B1671886) ring found in tryptamines and the benzofuran (B130515) ring in the "benzofury" compounds like 5-APB. nih.gov The replacement of the nitrogen atom in (2-aminopropyl)indole (API) or the oxygen atom in (2-aminopropyl)benzofuran (APB) with a sulfur atom to form APBTs leads to significant changes in the pharmacological profile. nih.govnih.gov Specifically, the sulfur-containing analogs (APBTs) demonstrate enhanced potency as serotonin releasing agents and more potent and efficacious agonism at 5-HT2 receptors compared to their benzofuran counterparts. nih.govnih.gov This suggests that the electronic and steric properties of the sulfur atom in the benzo[b]thiophene ring are particularly favorable for these interactions.

The concept of bioisosteric replacement of benzene (B151609) or substituted benzene rings with a thiophene (B33073) ring is a well-tolerated strategy in drug design, often leading to compounds with maintained or even improved affinity for their targets. nih.gov This principle underpins the distinct pharmacological profiles observed when comparing APBTs to APIs and APBs.

Future Research Directions

Development of Novel and Green Synthetic Routes to 2-(Benzo[b]thiophen-5-yl)propan-1-amine

The synthesis of amines and their derivatives is a cornerstone of pharmaceutical and medicinal chemistry. rsc.orgacs.org Future research is poised to move beyond traditional synthetic protocols, which often involve hazardous materials and significant waste production, towards more sustainable and efficient "green" methodologies.

Key areas for future synthetic research include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. mdpi.comnih.gov Research into engineering novel transaminases or imine reductases could provide a direct and efficient pathway to enantiomerically pure this compound, which is crucial for pharmacological applications. nih.govmanchester.ac.uk Biocatalytic methods operate under mild conditions and can significantly reduce the environmental impact compared to conventional chemical catalysis. whiterose.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Applying this technology to the synthesis of the benzothiophene (B83047) core or the introduction of the aminopropyl side chain could dramatically reduce reaction times and improve yields. rsc.orgmanipal.edu Studies have already demonstrated the efficiency of microwave-assisted synthesis for various benzothiophene derivatives. nih.gov

Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of solvents or through mechanical grinding aligns with the core principles of green chemistry by minimizing waste. researchgate.netingentaconnect.comscholarsresearchlibrary.com The development of solvent-free protocols for constructing the benzothiophene scaffold or for the amination step represents a significant and sustainable future direction. acs.orgbohrium.com These methods are noted for their efficiency, reduced reaction times, and often result in purer products. researchgate.net

Table 1: Comparison of Synthetic Approaches for Future Research
Synthetic ApproachCore PrinciplePotential AdvantagesKey Research Focus
BiocatalysisUse of enzymes (e.g., transaminases) for chemical transformation. mdpi.comHigh stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme discovery and engineering for specific substrate acceptance and efficiency.
Microwave-Assisted SynthesisApplication of microwave energy to accelerate reactions. researchgate.netDrastically reduced reaction times, increased yields, cleaner reactions. manipal.eduOptimization of reaction conditions (temperature, time, power) for specific synthetic steps.
Solvent-Free SynthesisConducting reactions without a solvent medium, often using grinding or neat reactants. scholarsresearchlibrary.comElimination of solvent waste, cost-effectiveness, high efficiency, and often simpler purification. researchgate.netingentaconnect.comDevelopment of solid-state reaction protocols and mechanochemical activation methods.

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and their biological targets, thereby accelerating drug discovery. For this compound, future computational studies can offer profound insights into its potential pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build predictive models that correlate the structural features of benzothiophene derivatives with their biological activity. tandfonline.comnih.gov By developing robust QSAR models, researchers can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern the compound's efficacy and selectivity. researchgate.netnih.gov These models can then be used to virtually screen and design new analogs with improved activity before their synthesis. tandfonline.com

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose and characterizing the key interactions over time. nih.govacs.orgacs.org Accelerated MD simulations can further elucidate the entire binding pathway, revealing metastable states that could be exploited in drug design. nih.gov

Pharmacophore Mapping: By analyzing the structures of known active compounds that target a specific receptor, a pharmacophore model can be generated. acs.org This model represents the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov Such a model could be used to screen large chemical databases to identify novel compounds with different core structures but similar interaction profiles to this compound, potentially leading to new therapeutic leads. brieflands.com

Exploration of Additional Molecular Interaction Mechanisms with Biochemical Targets

A deeper understanding of the specific non-covalent interactions that govern the binding of this compound to its biological targets is crucial for rational drug design. wikipedia.org While general binding modes might be predicted, future research should focus on a detailed characterization of the intermolecular forces at play.

Identification of Key Non-Covalent Interactions: The binding of a ligand to a protein is dictated by a combination of forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. creative-diagnostics.comnih.gov Future studies should aim to precisely identify which amino acid residues in a target's binding pocket are critical for these interactions. The benzothiophene ring, for instance, can participate in π-stacking interactions, while the primary amine is a potential hydrogen bond donor and can form salt bridges. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and subsequent evaluation of biological activity can elucidate the SAR. researchgate.netresearchgate.net For example, altering substituents on the benzothiophene ring or modifying the length and branching of the aminopropyl side chain can reveal which structural features are essential for affinity and selectivity. This empirical data is invaluable for refining computational models and guiding the design of more potent analogs. ekb.eg

Exploration of Novel Interactions: Beyond classical hydrogen bonds and hydrophobic interactions, the role of less common interactions like halogen, chalcogen, and pnictogen bonding is becoming increasingly recognized in drug design. rsc.org Future research could explore the introduction of specific functional groups onto the benzothiophene scaffold to engage in these types of specific, directional interactions, potentially leading to compounds with enhanced affinity and novel binding modes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzo[b]thiophen-5-yl)propan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A prevalent approach involves Pd-catalyzed coupling reactions. For example, allyl amines can undergo Pd-catalyzed tether formation and carboamination to generate structurally similar benzo[b]thiophene derivatives . Optimization includes tuning catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., chiral phosphines), and solvent systems (e.g., THF or DMF). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Enzymatic resolution, as demonstrated in amphetamine synthesis, may also resolve racemic mixtures of related amines .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR : Analyze ¹H/¹³C NMR to verify benzo[b]thiophene ring protons (δ 7.2–7.8 ppm) and propylamine chain signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Retention Factor (Rf) : Use TLC with silica gel plates and solvent systems (e.g., ethyl acetate/hexane) to compare Rf values against standards .
  • PubChem Data : Cross-reference computed properties (e.g., InChI Key, SMILES) for validation .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Utilize asymmetric catalysis or kinetic resolution. For example:

  • Chiral Ligands : Employ Ru-SunPhos catalysts for hydrogenation of β-keto esters to generate enantiopure amines, as demonstrated in the synthesis of T-588 intermediates .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

Q. What role does this compound serve as an intermediate in the synthesis of pharmacologically active compounds?

  • Methodological Answer : It acts as a precursor for azetidin-3-ol derivatives, which are pharmacophores in CNS-targeting drugs. For instance, alkyl-3-[2-(benzo[b]thiophen-5-yl)-ethoxy]-propanoates derived from this amine are intermediates in azetidin-3-ol production . Functionalization strategies include etherification or amidation to introduce bioactive moieties.

Q. How can researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR, IR, and high-resolution MS data. For example, unexpected downfield shifts in ¹H NMR may indicate hydrogen bonding or impurities; repeat under deuterated solvents.
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted values .
  • Crystallography : Resolve ambiguities via X-ray diffraction if single crystals are obtainable.

Q. What catalytic systems are most effective for cross-coupling reactions involving benzo[b]thiophene derivatives, and how are reaction parameters optimized?

  • Methodological Answer :

  • Pd-Based Catalysts : Pd(OAc)₂ with bidentate ligands (e.g., BINAP) enables Suzuki-Miyaura coupling for aryl-boronate functionalization .
  • Ru Catalysts : Ru-SunPhos achieves enantioselective hydrogenation of ketones to amines (e.g., 85–95% ee) .
  • Optimization : Screen solvents (e.g., toluene for Pd, methanol for Ru), temperatures (50–100°C), and base additives (e.g., K₂CO₃). Monitor reaction progress via GC-MS or TLC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.